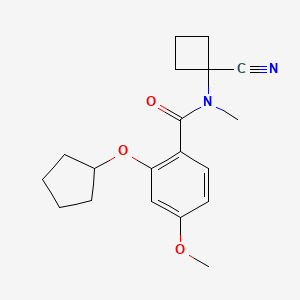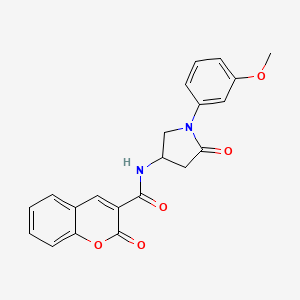
Fmoc-MeAnon(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-MeAnon(2)-OH” is a compound related to the Fmoc group. Fmoc stands for 9-fluorenylmethyloxycarbonyl . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Synthesis Analysis
The synthesis of Fmoc-modified compounds typically involves the use of Fmoc-Cl (9-fluorenylmethyl chloroformate), a versatile reagent widely used for the protection of amino groups in organic synthesis, particularly in peptide chemistry . The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0-30°C .Molecular Structure Analysis
The molecular structure of Fmoc-modified compounds is characterized by the presence of the Fmoc group, which has inherent hydrophobicity and aromaticity . This promotes the association of building blocks, enabling the formation of various structures .Chemical Reactions Analysis
The chemical reactions involving Fmoc-modified compounds typically involve the protection and deprotection of amino groups . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-modified compounds are largely determined by the Fmoc group. The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . It is also soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for creating various structures .
Cell Cultivation
Fmoc-modified biomolecules have properties and applications related to cell cultivation . They can provide a conducive environment for cell growth and development.
Bio-Templating
Bio-templating is another application of Fmoc-modified amino acids and short peptides . They can serve as templates for the synthesis of other bio-organic scaffolds.
Optical Applications
Fmoc-modified biomolecules have optical properties that can be harnessed in various scientific research applications .
Drug Delivery
The self-assembly features of Fmoc-modified amino acids and short peptides can be utilized in drug delivery systems . They can encapsulate drugs and deliver them to specific targets in the body.
Catalytic Applications
Fmoc-modified biomolecules have been found to have catalytic properties . They can act as catalysts in various chemical reactions.
Therapeutic Applications
Fmoc-modified amino acids and short peptides have potential therapeutic applications . They can be used in the development of new treatments for various diseases.
Antibiotic Properties
Fmoc-modified biomolecules also have antibiotic properties . They can be used in the development of new antibiotics.
Wirkmechanismus
Target of Action
Fmoc-MeAnon(2)-OH, a member of the Fmoc-modified amino acids and short peptides family, primarily targets the self-assembly process of biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
The compound interacts with its targets through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-MeAnon(2)-OH are primarily related to the self-assembly of biomolecules . Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine (Fmoc-2-Nal) and Fmoc-FF, could self-assemble to nanofibrillar structures which then formed continuous viscoelastic hydrogels .
Result of Action
The molecular and cellular effects of Fmoc-MeAnon(2)-OH’s action are manifested in the formation of distinct self-assembled structures . These structures have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-MeAnon(2)-OH can be influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic amino acids
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCBCVGMZEERZ-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-MeAnon(2)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)


![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2380630.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)
